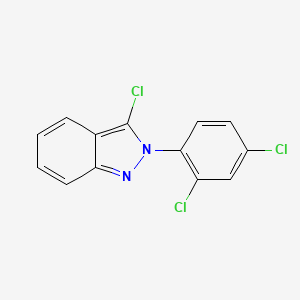

3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole

Description

Properties

CAS No. |

88279-17-8 |

|---|---|

Molecular Formula |

C13H7Cl3N2 |

Molecular Weight |

297.6 g/mol |

IUPAC Name |

3-chloro-2-(2,4-dichlorophenyl)indazole |

InChI |

InChI=1S/C13H7Cl3N2/c14-8-5-6-12(10(15)7-8)18-13(16)9-3-1-2-4-11(9)17-18/h1-7H |

InChI Key |

MNGSOJNEMWQUEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole is an indazole derivative with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique arrangement of chlorine atoms influences its reactivity and interactions with other molecules, making it valuable in various applications.

Chemical Reactions and Applications

This compound can undergo several chemical reactions, serving as a building block for synthesizing complex organic molecules.

Types of Reactions:

- Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions. Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents can be used. These reactions can yield various substituted indazole derivatives.

- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives using oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming more complex molecules with palladium catalysts in the presence of bases like potassium carbonate. These reactions can produce biaryl compounds.

Synthesis: The synthesis of this compound involves reacting appropriate precursors under controlled conditions, with methodologies like microwave-assisted synthesis and visible-light-driven reactions enhancing yield and purity .

Biological Activities and Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its diverse biological activities. It may interact with molecular targets such as enzymes or receptors, modulating their activity, with chlorine atoms enhancing binding affinity and specificity.

Biological Activities Overview:

- Antiparasitic Activity: Indazole derivatives exhibit antiprotozoal activity against pathogens like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Some compounds have shown enhanced efficacy compared to traditional treatments like metronidazole.

- Anti-inflammatory Properties: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity, which can be beneficial in treating inflammatory conditions associated with parasitic infections.

- Anticancer Activity: Indazole derivatives have been evaluated for anticancer properties, with studies showing that specific indazole compounds induce apoptosis in cancer cell lines through mitochondrial pathways.

Structure-Activity Relationships (SAR):

- Electron-withdrawing groups at specific positions on the phenyl ring enhance antiprotozoal activity.

- The presence of halogen substituents (e.g., chlorine) significantly influences the potency against various pathogens.

Case Studies:

- Antiparasitic Evaluation: Indazole derivatives tested against E. histolytica showed IC50 values lower than 1 µM, indicating strong potential as therapeutic agents.

- Cancer Cell Line Studies: In vitro assays demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines (e.g., 4T1 cells), with significant changes in mitochondrial membrane potential and reactive oxygen species (ROS) levels observed.

Comparison with Similar Compounds:

- 2-(2,4-Dichlorophenyl)-2H-indazole: Lacks the chlorine atom at the 3-position.

- 3-Bromo-2-(2,4-dichlorophenyl)-2H-indazole: Contains a bromine atom instead of chlorine at the 3-position.

- 3-Chloro-2-phenyl-2H-indazole: Lacks the chlorine atoms on the phenyl ring.

The specific arrangement of chlorine atoms in this compound influences its reactivity and interactions, making it a valuable compound in research and industrial applications.

| Compound | Target Parasite | IC50 (µM) |

|---|---|---|

| This compound | E. histolytica | < 1.0 |

| This compound | G. intestinalis | < 1.0 |

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms can enhance its binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Tetrahydroindazole Derivatives

- 3-Chloro-2-[4-chloro-5-(difluoromethoxy)-2-fluorophenyl]-4,5,6,7-tetrahydro-2H-indazole (C₁₄H₁₁N₂OF₃Cl₂, MW: 351.15): This analog replaces the 2,4-dichlorophenyl group with a more complex fluorinated and chlorinated phenyl ring.

- 3-Chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole : The absence of chlorine at the phenyl ring’s 2-position and the addition of a fluorine atom may influence electronic properties and receptor binding. Fluorine’s electron-withdrawing effects could enhance metabolic resistance .

Halogen-Substituted Indazoles

- 3-(2-Chlorophenyl)-6-(2-fluorophenoxy)-2H-indazole (C₁₉H₁₂ClFN₂O, MW: 350.77): This compound introduces a fluorophenoxy group at the 6-position, which may enhance solubility and target interactions. The 2-chlorophenyl group at the 3-position contrasts with the 2,4-dichlorophenyl substituent in the parent compound, suggesting divergent SAR trends .

Comparison with Other Dichlorophenyl-Containing Heterocycles

Thiazole Derivatives (EGFR Inhibition)

- 3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole (77a) and 4-(4-chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (77b) :

Thiazolidinediones (Hepatotoxicity)

- 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) :

Benzimidazole Derivatives (Antimicrobial Activity)

- N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides: These compounds showed notable antifungal activity against C. albicans (MIC = 250 µg/mL), comparable to griseofulvin (MIC = 500 µg/mL).

Quinazolinone Derivatives (Anticonvulsant Activity)

Key Structure-Activity Relationship (SAR) Trends

Halogenation : Chlorine atoms at the 2- and 4-positions of the phenyl ring enhance target binding (e.g., EGFR inhibition ) but may increase hepatotoxicity risks .

Heterocycle Core : Indazole derivatives generally exhibit better metabolic stability than benzimidazoles or thiazoles due to reduced susceptibility to oxidative degradation.

Substituent Flexibility : Bulky groups (e.g., difluoromethoxy in tetrahydroindazoles ) can improve selectivity but reduce solubility.

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Biological Activity

3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been reported, including microwave-assisted synthesis and visible-light-driven reactions, which enhance yield and purity.

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied, revealing significant potential in several areas:

Antiparasitic Activity

Research indicates that indazole derivatives exhibit potent antiprotozoal activity against various pathogens, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. For instance, compounds derived from the indazole scaffold have shown enhanced efficacy compared to traditional treatments like metronidazole .

| Compound | Target Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | E. histolytica | < 1.0 | |

| This compound | G. intestinalis | < 1.0 |

Anti-inflammatory Properties

In addition to antiparasitic effects, certain derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. This inhibition can be beneficial in treating inflammatory conditions associated with parasitic infections .

Anticancer Activity

Indazole derivatives have also been evaluated for their anticancer properties. For example, a study highlighted that specific indazole compounds induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting their potential as anticancer agents . The mechanisms involved include the modulation of pro-apoptotic and anti-apoptotic protein expression.

Structure-Activity Relationships (SAR)

The SAR studies of indazole derivatives reveal critical insights into how structural modifications affect biological activity. Key findings include:

- Electron-withdrawing groups at specific positions on the phenyl ring enhance antiprotozoal activity.

- The presence of halogen substituents (e.g., chlorine) significantly influences the potency against various pathogens.

- The amide linker configuration plays a crucial role in the activity against calcium influx in mast cells .

Case Studies

- Antiparasitic Evaluation : A series of indazole derivatives were tested for their efficacy against E. histolytica. Compounds showed IC50 values lower than 1 µM, indicating strong potential as therapeutic agents.

- Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines (e.g., 4T1 cells), with significant changes in mitochondrial membrane potential and reactive oxygen species (ROS) levels observed .

Q & A

Q. What are the recommended synthetic pathways for 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole, and how can reaction conditions be optimized?

The synthesis of structurally related indazole derivatives often involves multi-step reactions, such as condensation or cyclization. For example, in the synthesis of N-[(2,4-dichlorophenyl)methyl] analogs (a structural analog of metaqualone), researchers utilized a combination of substituted benzyl halides and heterocyclic precursors under reflux conditions with polar aprotic solvents like DMF or acetonitrile. Key steps include:

- Substrate activation : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.

- Cyclization : Thermal or catalytic conditions (e.g., Pd catalysts) for indazole ring formation.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .

Optimization strategies include adjusting temperature, solvent polarity, and catalyst loading to improve yield and reduce byproducts.

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- NMR spectroscopy : H and C NMR can identify substituent positions (e.g., aromatic protons and chlorine substituents). Coupling patterns in the aromatic region are critical for distinguishing between isomers.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.

- X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve crystal packing and validate bond lengths/angles. For example, weak interactions (C–H⋯S, C⋯O) observed in similar compounds (e.g., 3.5185 Å) highlight non-covalent stabilization in the solid state .

Q. What in vivo models are suitable for evaluating the anticonvulsant activity of this compound?

The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard protocol. Key steps include:

- Dose selection : Administering subconvulsive PTZ doses (e.g., 60–80 mg/kg) to induce clonic-tonic seizures.

- Compound testing : Pre-treating animals with the target compound (e.g., 30–100 mg/kg) and monitoring latency to seizure onset and mortality rates over 24 hours.

- Reference controls : Sodium valproate (150–300 mg/kg) is commonly used as a positive control. Data analysis focuses on % protection and statistical significance (e.g., ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?

SAR studies on analogs reveal that:

- Electron-withdrawing groups (e.g., Cl, NO₂) at the 2,4-dichlorophenyl moiety enhance anticonvulsant potency by improving lipophilicity and blood-brain barrier penetration.

- Indazole ring modifications : Substitution at the N1 position (e.g., methyl or benzyl groups) can alter metabolic stability.

- In silico modeling : Tools like Molecular Operating Environment (MOE) predict binding affinities to targets like GABA receptors. Experimental validation via radioligand displacement assays (e.g., H-flumazenil) quantifies receptor interactions .

Q. What computational approaches are effective in analyzing the environmental persistence of this compound?

- Degradation pathway prediction : Density functional theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., C–Cl bonds susceptible to hydrolysis).

- Ecotoxicity modeling : Quantitative Structure-Activity Relationship (QSAR) models estimate LC50 values for aquatic organisms.

- Metabolite identification : High-resolution LC-MS/MS detects transformation products in soil/water matrices under simulated sunlight (e.g., λ = 290–800 nm) .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., antifungal vs. anticonvulsant effects) may arise from polymorphic forms or solvent interactions. For example:

- Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline phases.

- Solvent inclusion analysis : Single-crystal X-ray diffraction (SCXRD) detects solvent molecules (e.g., DMSO) trapped in the lattice, which may alter solubility and bioavailability .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step of the synthesis?

- Catalyst screening : Test transition metals (e.g., CuI, Pd(OAc)₂) to accelerate cyclization.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 80°C, 300 W, 20 minutes).

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. What strategies mitigate toxicity concerns during in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.